molecular formula C19H22FN3O8 B14103799 1-(5-Deoxypentofuranosyl)-5-fluoro-4-(3,4,5-trimethoxybenzamido)pyrimidin-2(1H)-one

1-(5-Deoxypentofuranosyl)-5-fluoro-4-(3,4,5-trimethoxybenzamido)pyrimidin-2(1H)-one

Cat. No.: B14103799
M. Wt: 439.4 g/mol
InChI Key: TVYPSLDUBVTDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galocitabine involves multiple steps. One common method starts with the silylation of 5’-deoxy-5-fluorocytidine using tert-butyldimethylsilyl chloride and imidazole in dimethylformamide. This reaction produces 2’-O,3’-O-bis(tert-butyldimethylsilyl)-5’-deoxy-5-fluorocytidine. The intermediate is then acylated with 3,4,5-trimethoxybenzoyl chloride in the presence of dimethylaminopyridine and dichloromethane to yield Galocitabine .

Industrial Production Methods

Industrial production of Galocitabine often employs continuous-flow processes. These methods are advantageous due to their efficiency, safety, and scalability. Continuous-flow chemistry allows for the telescoping of multiple reaction steps without manual intervention, making it ideal for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Galocitabine undergoes various chemical reactions, including:

    Oxidation: Conversion to active metabolites.

    Reduction: Not commonly involved in its activation.

    Substitution: Key in its synthesis and activation.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 5’-deoxy-5-fluorocytidine and its subsequent metabolites, which are crucial for its antineoplastic activity .

Scientific Research Applications

Galocitabine has been extensively studied for its potential in treating various cancers. It is particularly noted for its ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis . This makes it a valuable agent in chemotherapy, especially for cancers that are resistant to other forms of treatment. Additionally, its unique structure allows for better bioavailability and metabolic stability compared to other fluoropyrimidines .

Mechanism of Action

Galocitabine is converted into 5’-deoxy-5-fluorocytidine by acylamidase in the liver. This intermediate is further converted into 5’-deoxy-5-fluorouridine by cytidine deaminase. The final active metabolite, 5-fluorouracil, inhibits thymidylate synthase, leading to the disruption of DNA and RNA synthesis. This inhibition ultimately results in the suppression of tumor cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Galocitabine stands out due to its enhanced bioavailability and metabolic stability. Unlike Capecitabine, which requires three enzymatic steps for activation, Galocitabine’s activation is more straightforward, potentially leading to fewer side effects and better patient compliance .

Properties

IUPAC Name

N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O8/c1-8-13(24)14(25)18(31-8)23-7-10(20)16(22-19(23)27)21-17(26)9-5-11(28-2)15(30-4)12(6-9)29-3/h5-8,13-14,18,24-25H,1-4H3,(H,21,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYPSLDUBVTDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869694
Record name 1-(5-Deoxypentofuranosyl)-5-fluoro-4-(3,4,5-trimethoxybenzamido)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.